molecular formula C10H8BrN3O4S B2644806 N-(4-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide CAS No. 887461-68-9

N-(4-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B2644806
CAS No.: 887461-68-9
M. Wt: 346.16
InChI Key: VSGRHXCCOPCLSW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide derivative featuring a dihydropyrimidine core substituted with a hydroxyl group at position 2 and a sulfonamide group at position 3. The 4-bromophenyl moiety attached to the sulfonamide nitrogen introduces steric bulk and electronic effects, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(4-bromophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O4S/c11-6-1-3-7(4-2-6)14-19(17,18)8-5-12-10(16)13-9(8)15/h1-5,14H,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGRHXCCOPCLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with urea and sulfonamide under acidic conditions, followed by cyclization to form the dihydropyrimidine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include ketones, phenyl derivatives, and various substituted dihydropyrimidine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidine compounds, including N-(4-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, exhibit notable antimicrobial properties. For instance, a study indicated that various synthesized derivatives showed effective activity against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values ranged significantly, illustrating the potential of these compounds in treating bacterial infections .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines, including gastric and liver cancer cells. The mechanism of action is believed to involve the inhibition of key cellular pathways that promote tumor growth and survival . Additionally, the compound's structure allows for modifications that enhance its potency against specific cancer types.

VEGFR-2 Inhibition

This compound has also been studied for its role as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor. This is crucial in cancer therapy as VEGFR-2 plays a significant role in angiogenesis—the formation of new blood vessels from existing ones—which is essential for tumor growth and metastasis. The compound exhibited an IC50 value indicating potent inhibitory activity against VEGFR-2 compared to standard treatments .

Synthesis Methodologies

The synthesis of this compound typically involves multicomponent reactions that facilitate the formation of the pyrimidine core structure. Various synthetic routes have been explored:

Multicomponent Reactions

Recent advancements in multicomponent synthesis have streamlined the production of this compound and its derivatives. These methods often utilize readily available starting materials and allow for the rapid assembly of complex structures with high efficiency and yield .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are routinely employed to validate the chemical identity and assess the functional groups present in the synthesized compounds .

Antimicrobial Efficacy

A study focused on evaluating a series of 4-(4-bromophenyl)-6-substituted aryl derivatives revealed their antimicrobial efficacy against various pathogens. The results indicated that certain derivatives had MIC values lower than those of established antibiotics, suggesting their potential as novel antimicrobial agents .

Cytotoxicity Against Cancer Cell Lines

In another investigation, derivatives of N-(4-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine were tested against human cancer cell lines using the MTT assay. The findings highlighted several compounds with significant cytotoxic effects, warranting further exploration into their mechanisms and therapeutic applications .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Halogen-Substituted Aryl Derivatives

N-(4-Halophenyl)maleimides (e.g., bromo, chloro, iodo derivatives) exhibit comparable inhibitory potency against monoacylglycerol lipase (MGL), with IC50 values ranging from 4.34 μM (iodo) to 7.24 μM (chloro).

Sulfonamide vs. Carboxamide Linkers

N-(4-Bromophenyl)quinoline-2-carboxamide and N-(4-bromophenyl)naphthalene-2-carboxamide () utilize carboxamide linkers instead of sulfonamides. These compounds were synthesized via microwave-assisted amidation, achieving yields influenced by solvent and catalyst choice (e.g., PTSA in DMF gave optimal results).

Structural Analogs with Modified Cores

3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide () replaces the sulfonamide with a propanamide linker and introduces a phenylethyl group. This modification increases conformational flexibility, which may enhance or disrupt binding to biological targets depending on steric demands. The rigid sulfonamide in the target compound could provide more predictable binding geometries .

Anti-Coronavirus Activity

A derivative featuring a 4-bromophenyl group, (Z)-N-[3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide (K22), demonstrated anti-CoV activity (EC50 = 5.5 μM) .

Sulfonamide Derivatives with Varied Substituents

N-[2-(tert-butylsulfanyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide () replaces the 4-bromophenyl group with a tert-butylsulfanyl-ethyl chain. The bromophenyl group may balance hydrophobicity and aromatic interactions in drug design .

Data Table: Key Comparative Properties

Compound Name Core Structure Substituent/Modification Key Property/Biological Activity Reference
Target Compound Dihydropyrimidine 4-Bromophenyl sulfonamide Unknown (structural analog studies) -
N-(4-Bromophenyl)maleimide Maleimide 4-Bromophenyl MGL inhibition (IC50 = 4.37 μM)
N-(4-Bromophenyl)quinoline-2-carboxamide Quinoline 4-Bromophenyl carboxamide High-yield microwave synthesis
K22 (Anti-CoV derivative) Piperidine-benzamide 4-Bromophenyl Anti-CoV (EC50 = 5.5 μM)
tert-Butylsulfanyl-ethyl sulfonamide Dihydropyrimidine tert-Butylsulfanyl ethyl High lipophilicity (logP ~3.5)

Biological Activity

N-(4-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological significance, and various studies related to this compound, highlighting its pharmacological potential.

Chemical Structure and Properties

The compound features a dihydropyrimidine core, which is known for its diverse biological activities. The presence of the 4-bromophenyl group and the sulfonamide moiety enhances its reactivity and biological interactions. The chemical structure can be summarized as follows:

  • Molecular Formula: C12_{12}H10_{10}BrN3_{3}O3_{3}S
  • Molecular Weight: 350.23 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydropyrimidine scaffold through cyclization reactions. The synthetic pathway includes:

  • Formation of Dihydropyrimidine Core : Reacting appropriate aldehydes and urea derivatives.
  • Introduction of Sulfonamide Group : Utilizing sulfonyl chlorides in the presence of bases to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown promising results against both Gram-positive and Gram-negative bacteria using standard methods such as the Minimum Inhibitory Concentration (MIC) assay.

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Candida albicans16Strong

These findings suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using human breast cancer cell lines (e.g., MCF7) demonstrated significant cytotoxic effects.

Cell Line IC50 (µM) Activity
MCF710High
HL-6015Moderate

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For example:

  • Deepika Sharma et al. (2019) reported on various derivatives of pyrimidines demonstrating strong antimicrobial and anticancer activities. The study highlighted that substituents on the phenyl ring significantly influenced biological efficacy .
  • In vitro assays conducted by multiple researchers indicated that modifications to the dihydropyrimidine structure could enhance both antimicrobial and anticancer properties, suggesting a potential for developing more potent derivatives .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound with various biological targets. These studies help elucidate the interaction mechanisms at a molecular level and guide further structural modifications for improved activity.

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